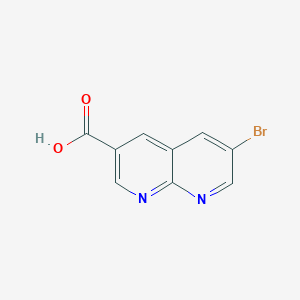
6-溴-1,8-萘啶-3-羧酸
描述
6-Bromo-1,8-naphthyridine-3-carboxylic acid (6-BNPCA) is an organic compound with a wide range of applications in the scientific research and medical fields. It is a brominated derivative of 1,8-naphthyridine-3-carboxylic acid (NPCA) and has a molecular weight of 254.07 g/mol. 6-BNPCA is a colorless solid that is soluble in water and has a melting point of 183-185°C. It is widely used as a reagent in organic synthesis, as a catalyst for organic reactions, and for the preparation of organic compounds. 6-BNPCA has also been studied for its potential applications in the medical field, including its use as an anti-tumor agent and its potential to inhibit the growth of certain types of cancer cells.
科学研究应用
合成和反应
铃木-宫浦反应:Kumar和Khan(2017)的研究探讨了使用1,8-萘啶衍生物进行铃木-宫浦反应,展示了合成各种二芳基化和芳基化萘啶产物的潜力。这表明6-溴-1,8-萘啶-3-羧酸在通过钯催化的交叉偶联反应形成复杂有机化合物的潜力(Kumar & Khan,2017)。
吡咯环构建:Ioannidou等人(2011)的研究展示了使用乙基-4-溴-6-甲氧基-1,5-萘啶-3-羧酸乙酯合成乙基喹诺酮-1-羧酸酯。这个过程涉及钯催化的铃木-宫浦偶联,然后是铜催化的C-N偶联,表明萘啶衍生物在合成生物活性化合物方面的多功能性(Ioannidou et al., 2011)。
衍生物的合成
氨基甲酸酯和胺衍生物的形成:Lin(2006)合成了具有显著细胞毒性的5-甲基-2-(3-甲氧基苯基)-1,8-萘啶衍生物。该研究突出了1,8-萘啶-4-酮的氨基甲酸酯和胺前药的合成,展示了萘啶衍生物在药物化学中的潜力(Lin,2006)。
溴-萘啶的氨基化:Czuba和Woźniak(2010)探讨了溴-萘啶与钾酰胺的反应,导致各种氨基衍生物。这项研究表明了萘啶衍生物在合成氨基取代化合物方面的实用性,对各种化学合成有用(Czuba & Woźniak,2010)。
氟代萘甲酸的合成:Tagat等人(2002)描述了从溴化合物合成氟代萘甲酸,包括类似于6-溴-1,8-萘啶-3-羧酸的衍生物。这项研究对合成生物活性氟化合物(Tagat et al., 2002)具有重要意义。
生物应用
抗菌活性:Mogilaiah,Rao和Sudhakar(2001)合成了1,8-萘啶基-4-噻唑啉酮,展示了其潜在的抗菌活性。这表明了萘啶衍生物在开发新的抗微生物药物(Mogilaiah, Rao, & Sudhakar, 2001)中的适用性。
DNA连接酶抑制:Surivet等人(2012)研究了2-氨基-[1,8]-萘啶-3-羧酰胺(ANCs)对细菌NAD(+)-依赖性DNA连接酶的抑制作用。这表明了6-溴-1,8-萘啶-3-羧酸衍生物在开发抗菌药物(Surivet et al., 2012)中的潜力。
抗微生物药物:Gurjar等人(2020)合成了1,8-萘啶-3-羧酸衍生物,并发现它们具有广谱抗微生物活性,进一步支持了萘啶衍生物在开发新型抗微生物药物(Gurjar et al., 2020)中的潜力。
作用机制
Target of Action
Naphthyridines are known to have diverse biological activities . They are used in the treatment of several human diseases and have applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Mode of Action
The specific and differential functionalization of the naphthyridine core leads to specific activity . For example, certain naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
Naphthyridines in general are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Naphthyridines in general have a wide range of biological effects due to their diverse biological activities .
生化分析
Biochemical Properties
6-Bromo-1,8-naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and reductases, by binding to their active sites and modulating their activity. For instance, it has been observed to inhibit the activity of enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis, by forming a stable complex with the enzyme’s active site . Additionally, 6-Bromo-1,8-naphthyridine-3-carboxylic acid can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of 6-Bromo-1,8-naphthyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as protein kinases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 6-Bromo-1,8-naphthyridine-3-carboxylic acid has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-1,8-naphthyridine-3-carboxylic acid involves its ability to bind to specific biomolecules and modulate their activity. At the molecular level, this compound exerts its effects through several mechanisms, including enzyme inhibition, protein-protein interactions, and changes in gene expression. For instance, 6-Bromo-1,8-naphthyridine-3-carboxylic acid can inhibit the activity of enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to a decrease in the enzymatic activity and subsequent downstream effects on cellular processes. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,8-naphthyridine-3-carboxylic acid have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over extended periods, 6-Bromo-1,8-naphthyridine-3-carboxylic acid may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models, where it can modulate cellular processes over several days.
Dosage Effects in Animal Models
The effects of 6-Bromo-1,8-naphthyridine-3-carboxylic acid in animal models vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential. Careful dosage optimization is essential to maximize the benefits of 6-Bromo-1,8-naphthyridine-3-carboxylic acid while minimizing its adverse effects.
Metabolic Pathways
6-Bromo-1,8-naphthyridine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . Additionally, it can influence metabolic flux by inhibiting key enzymes in metabolic pathways, such as fatty acid biosynthesis and glycolysis. These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-1,8-naphthyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-Bromo-1,8-naphthyridine-3-carboxylic acid within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys, where it is metabolized and excreted.
Subcellular Localization
The subcellular localization of 6-Bromo-1,8-naphthyridine-3-carboxylic acid plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . In the nucleus, 6-Bromo-1,8-naphthyridine-3-carboxylic acid can interact with transcription factors and influence gene expression. In the cytoplasm, it can modulate signaling pathways and enzyme activity. In the mitochondria, it can affect cellular metabolism and energy production.
属性
IUPAC Name |
6-bromo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-2-5-1-6(9(13)14)3-11-8(5)12-4-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVTLHSUAKOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




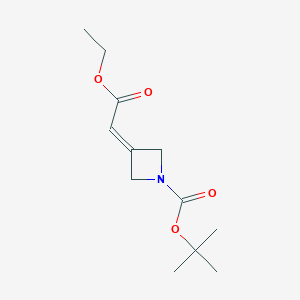

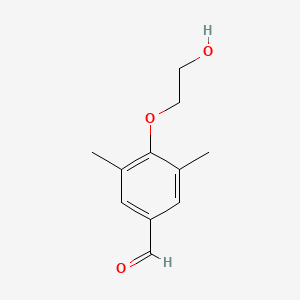

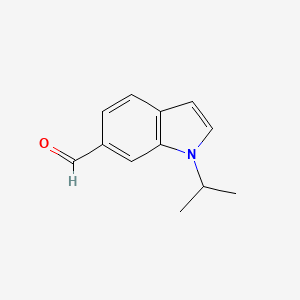
![[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B1438571.png)
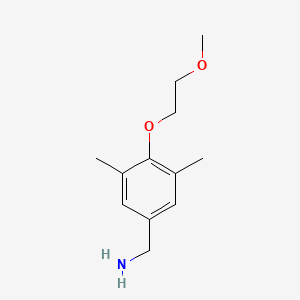
![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol](/img/structure/B1438575.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B1438578.png)
![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438579.png)
![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)

![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)